molecular formula C23H26N4O2 B4532670 N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide

N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide

Cat. No. B4532670
M. Wt: 390.5 g/mol
InChI Key: FLAAVBZNFNKCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide, also known as BIM-1, is a chemical compound that has gained attention in scientific research for its potential use in cancer treatment. It belongs to a class of compounds called malonamides, which have been shown to inhibit the activity of certain proteins involved in cancer cell growth. In

Mechanism of Action

N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide works by binding to the ATP-binding pocket of Hsp90, preventing the protein from functioning properly. This leads to the degradation of many client proteins of Hsp90, including those involved in cancer cell growth and survival. N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide is well-tolerated in animals and has a low toxicity profile. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide has also been shown to enhance the effectiveness of other cancer treatments, such as radiation and chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide is its potency as an Hsp90 inhibitor. It has been shown to be more effective than other compounds in its class, such as geldanamycin. However, one limitation of N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide is its poor solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide. One area of interest is in developing more soluble analogs of N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide that can be used in a wider range of experiments. Another area of research is in exploring the potential of N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide in combination with other cancer treatments, such as immunotherapy. Finally, further studies are needed to fully understand the mechanisms of action of N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide and its potential use in treating different types of cancer.

Scientific Research Applications

N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide has been studied for its potential use in cancer treatment, particularly in targeting the protein Hsp90. Hsp90 is involved in the stabilization and activation of many proteins that are important for cancer cell growth and survival. Inhibition of Hsp90 has been shown to lead to the degradation of these proteins and ultimately the death of cancer cells. N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide has been shown to be a potent inhibitor of Hsp90, making it a promising candidate for further research.

properties

IUPAC Name

N'-[(1-benzylimidazol-2-yl)methyl]-N-(2,3-dimethylphenyl)-N'-methylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-17-8-7-11-20(18(17)2)25-22(28)14-23(29)26(3)16-21-24-12-13-27(21)15-19-9-5-4-6-10-19/h4-13H,14-16H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAAVBZNFNKCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC(=O)N(C)CC2=NC=CN2CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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